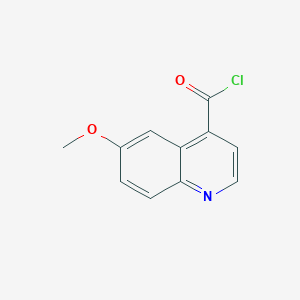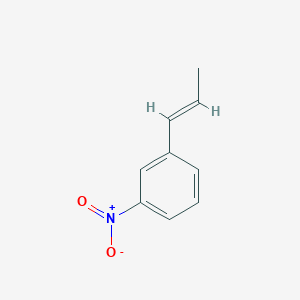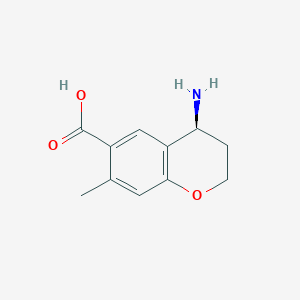
6-Methoxyquinoline-4-carbonylchloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxyquinoline-4-carbonylchloride is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a methoxy group at the 6th position and a carbonyl chloride group at the 4th position on the quinoline ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxyquinoline-4-carbonylchloride typically involves the chlorination of 6-methoxyquinoline-4-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents under reflux conditions. The reaction proceeds as follows: [ \text{6-Methoxyquinoline-4-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient heat and mass transfer, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Methoxyquinoline-4-carbonylchloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation Reactions: The methoxy group can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction Reactions: The carbonyl chloride group can be reduced to form 6-methoxyquinoline-4-methanol.
Common Reagents and Conditions:
Substitution: Reagents like amines (e.g., aniline) in the presence of a base (e.g., triethylamine) under mild conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Major Products:
Substitution: 6-Methoxyquinoline-4-amide, 6-Methoxyquinoline-4-ester.
Oxidation: 6-Methoxyquinoline-4-carboxylic acid.
Reduction: 6-Methoxyquinoline-4-methanol.
Wissenschaftliche Forschungsanwendungen
6-Methoxyquinoline-4-carbonylchloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds and coordination complexes.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and fluorescent materials.
Wirkmechanismus
The mechanism of action of 6-Methoxyquinoline-4-carbonylchloride involves its interaction with cellular targets, leading to various biological effects. For instance, its anticancer activity is attributed to the induction of oxidative stress and DNA damage in cancer cells. The compound interacts with cellular enzymes and receptors, disrupting normal cellular functions and leading to cell death.
Vergleich Mit ähnlichen Verbindungen
6-Methoxyquinoline: Lacks the carbonyl chloride group, making it less reactive in substitution reactions.
6-Methylquinoline: Contains a methyl group instead of a methoxy group, altering its electronic properties and reactivity.
Quinoline-4-carboxylic acid: Lacks the methoxy group, affecting its solubility and biological activity.
Uniqueness: 6-Methoxyquinoline-4-carbonylchloride is unique due to the presence of both the methoxy and carbonyl chloride groups, which confer distinct reactivity and biological properties. This dual functionality allows for versatile chemical modifications and a broad spectrum of applications in research and industry.
Eigenschaften
CAS-Nummer |
4352-94-7 |
|---|---|
Molekularformel |
C11H8ClNO2 |
Molekulargewicht |
221.64 g/mol |
IUPAC-Name |
6-methoxyquinoline-4-carbonyl chloride |
InChI |
InChI=1S/C11H8ClNO2/c1-15-7-2-3-10-9(6-7)8(11(12)14)4-5-13-10/h2-6H,1H3 |
InChI-Schlüssel |
WLERAWWYHBBJNI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[(Acetyloxy)methyl]-9,10-dioxo-9,10-dihydroanthracene-1,3,8-triyl triacetate](/img/structure/B13126009.png)




![6-Ethyl-2,3-dihydro-[2,3'-bipyridine]-4,4'(1H,1'H)-dione](/img/structure/B13126046.png)


![(2R,4R,5S,6S)-5-hydroxy-4-(hydroxymethyl)-7-oxa-3-thia-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B13126065.png)

![6-Chloro-[3,4'-bipyridine]-5-carbonitrile](/img/structure/B13126074.png)


